![molecular formula C17H22N2O2 B5846149 N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, also known as CPP-115, is a compound that has gained significant attention in scientific research due to its potential therapeutic uses. It is a derivative of vigabatrin, an antiepileptic drug that has been used for decades. CPP-115 has been shown to be a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. In
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been studied extensively for its potential therapeutic uses. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In addition, N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and nicotine addiction.
Wirkmechanismus
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is a potent inhibitor of GABA aminotransferase, an enzyme that is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This is thought to be responsible for the anticonvulsant, anxiolytic, and analgesic effects of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide.
Biochemical and Physiological Effects
In addition to its effects on GABA levels in the brain, N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of the neuropeptide Y (NPY) in the brain, which is involved in the regulation of appetite and stress. N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows for the use of lower doses of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, reducing the potential for off-target effects. However, one limitation of using N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is its relatively short half-life in the body, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are many potential future directions for the use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in scientific research. One area of interest is the potential use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of addiction. Further studies are needed to determine the efficacy of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in reducing drug-seeking behavior in humans. Another area of interest is the potential use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Finally, the potential use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of epilepsy and other neurological disorders warrants further investigation.
Synthesemethoden
The synthesis of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide involves the reaction of N-cyclopentyl-4-formylbenzamide with pyrrolidine-2-one in the presence of a reducing agent. The reaction yields N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide as a white solid with a melting point of 170-175°C. The purity of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide can be determined using high-performance liquid chromatography (HPLC) and mass spectrometry.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-6-3-11-19(16)12-13-7-9-14(10-8-13)17(21)18-15-4-1-2-5-15/h7-10,15H,1-6,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROTUYZFXBZSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
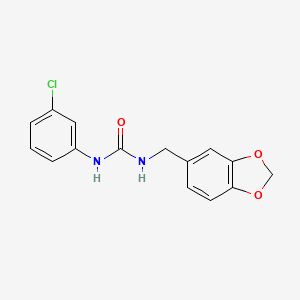
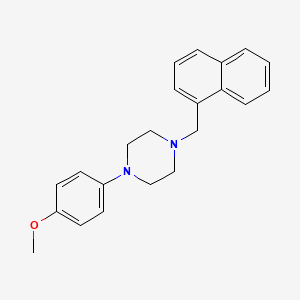
![N-[3-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B5846094.png)

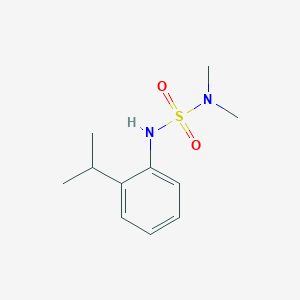
![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)
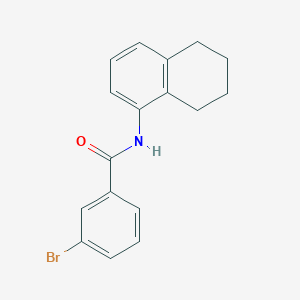


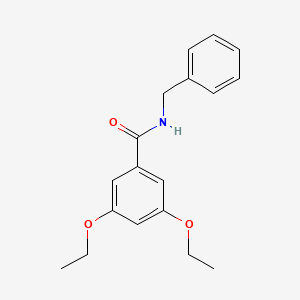

![N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)
![N-2-furyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5846194.png)